4-Bromo-2,6-dichloroaniline

Beschreibung

Overview of Halogenated Aromatic Amines in Chemical Research

Halogenated anilines are a class of aromatic amines that have at least one halogen atom attached to the benzene (B151609) ring. These compounds are significant in chemical research and various industries. oup.com Their importance stems from their use as intermediates in the synthesis of a wide range of fine chemical products, including pharmaceuticals, dyes, pigments, and pesticides. oup.comguidechem.com The presence and position of halogen atoms on the aniline (B41778) ring can significantly influence the compound's chemical reactivity, physical properties, and biological activity. ketonepharma.com For instance, halogenation can alter the electron density of the aromatic ring, affecting its susceptibility to further substitution reactions. nih.gov Research into halogenated anilines also extends to environmental science, as they can be formed as byproducts of water disinfection processes or through the metabolism of certain herbicides and fungicides. oup.comacs.org While some halogenated anilines were previously thought to be exclusively synthetic, studies have confirmed that some, like 2,4,6-tribromoaniline (B120722) and 2,4,6-trichloroaniline, can also be biosynthesized by marine microalgae, representing a novel class of natural products. rsc.org

Contextualizing 4-Bromo-2,6-dichloroaniline within Substituted Anilines

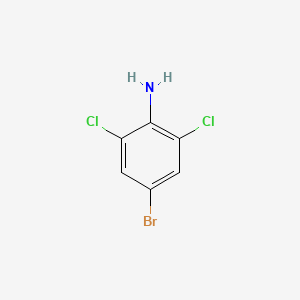

This compound is a specific substituted aniline with the chemical formula C₆H₄BrCl₂N. sigmaaldrich.com It is characterized by a bromine atom at the para position (C4) and two chlorine atoms at the ortho positions (C2 and C6) relative to the amino group on the aniline ring. sigmaaldrich.comnih.gov This particular substitution pattern makes it a tri-halogenated aniline. The presence of three halogen atoms, two different types (bromine and chlorine), on the aniline core makes it a versatile building block in organic synthesis. guidechem.comossila.com The distinct electronic effects and steric hindrance provided by the chloro and bromo substituents influence the reactivity of the amino group and the aromatic ring, allowing for selective chemical transformations. beilstein-journals.org

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 697-88-1 sigmaaldrich.com |

| Molecular Formula | C₆H₄BrCl₂N sigmaaldrich.com |

| Molecular Weight | 240.91 g/mol sigmaaldrich.com |

| Melting Point | 83-87 °C sigmaaldrich.com |

| Boiling Point | 256.5 °C at 760 mmHg guidechem.com |

| Density | 1.827 g/cm³ guidechem.com |

| Appearance | White to light yellow solid guidechem.comechemi.com |

Current Research Landscape and Emerging Trends in this compound Studies

The current research landscape for substituted anilines, including this compound, is driven by innovation, sustainability, and the need for new functional molecules. A significant trend is the development of more sustainable and efficient production methods for aniline derivatives. researchandmarkets.com This includes exploring greener technologies to minimize waste and reduce the environmental impact of chemical synthesis. researchandmarkets.com

In the context of this compound, research is particularly focused on its application as a key intermediate in the synthesis of agrochemicals. guidechem.comchemicalbook.com Specifically, it is a reagent used in the preparation of GABA receptor antagonist insecticides. guidechem.comchemicalbook.com This points to a trend in the development of new and more effective crop protection agents. The demand for such compounds is increasing, which in turn drives research into optimizing the production technology and product quality of this compound. guidechem.com

Another emerging trend is the isosteric replacement of anilines in drug-like compounds to overcome metabolic instability and reduce toxicity. acs.orgcresset-group.com While not directly mentioning this compound, this broader trend in medicinal chemistry could influence future research directions for highly substituted anilines. The unique substitution pattern of this compound could be explored for creating novel molecular scaffolds with desirable pharmacological properties. cresset-group.com

Hypotheses and Research Questions Driving Investigations into this compound

Investigations into this compound are guided by several key hypotheses and research questions:

Hypothesis: The specific arrangement of chloro and bromo substituents on the aniline ring of this compound provides unique reactivity and steric properties that can be exploited for the regioselective synthesis of complex molecules.

Research Question: How can the differential reactivity of the C-Br and C-Cl bonds, as well as the influence of the amino group, be controlled to achieve specific synthetic outcomes?

Hypothesis: By serving as a precursor to novel GABA receptor antagonists, this compound can contribute to the development of more potent and selective insecticides with potentially improved environmental profiles.

Research Question: What new derivatives can be synthesized from this compound, and what are their structure-activity relationships as insecticides? chemicalbook.com

Hypothesis: The development of more efficient and environmentally benign synthesis routes for this compound can reduce production costs and the environmental footprint associated with its use in the chemical industry. researchandmarkets.com

Research Question: Can new catalytic systems or reaction conditions be developed to improve the yield and selectivity of the bromination and chlorination steps in the synthesis of this compound? guidechem.com

Hypothesis: The unique electronic and structural features of this compound may lead to its application in materials science, for example, in the synthesis of novel dyes or polymers with specific optical or electronic properties.

Research Question: Can this compound be incorporated into larger molecular architectures, and what are the resulting material properties? ossila.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-2,6-dichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQBZKNXJZARBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219989 | |

| Record name | 4-Bromo-2,6-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697-88-1 | |

| Record name | 4-Bromo-2,6-dichloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,6-dichloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2,6-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2,6-dichloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Reaction Pathways of 4 Bromo 2,6 Dichloroaniline

Conventional Synthetic Routes to 4-Bromo-2,6-dichloroaniline

Conventional approaches to synthesizing this compound primarily rely on the electrophilic halogenation of aniline-based precursors. The specific route and reaction conditions are chosen to control the position of halogen substitution on the aromatic ring.

Bromination of 2,6-Dichloroaniline (B118687) and Related Precursors

The direct bromination of 2,6-dichloroaniline is a primary method for producing this compound. The existing chloro substituents at the 2 and 6 positions direct the incoming electrophile (bromine) to the para position (C4) of the aniline (B41778) ring.

Several methods have been developed for this transformation:

Photobromination : This method involves the dropwise addition of pure bromine to 2,6-dichloroaniline under light conditions. The reaction parameters, such as temperature and rate of addition, are carefully controlled to facilitate the photobromination reaction, leading to the formation of the desired product.

Free Radical Bromination : An alternative approach uses N-bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide (BPO) as a radical initiator. The reaction is typically carried out in a solvent like carbon tetrachloride at elevated temperatures (e.g., 60°C) for several hours. The product is then isolated and purified using techniques like column chromatography.

A comparison of these direct bromination methods is presented below.

| Method | Brominating Agent | Initiator/Condition | Solvent | Temperature |

| Photobromination | Bromine (Br₂) | Light | Not specified | Controlled |

| Free Radical Bromination | N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO) | Carbon Tetrachloride (CCl₄) | 60°C |

Preparation from Anilide Intermediates

To achieve greater control over the halogenation process and prevent undesirable side products, multi-step syntheses involving anilide intermediates are frequently employed. google.com This strategy involves protecting the amine group as an acetanilide (B955), which modulates its directing effects and reactivity. google.comgoogle.com

The general sequence is as follows:

Acetylation : An aniline precursor is first acetylated using a reagent like acetic anhydride. google.comgoogle.com This step converts the highly activating amino group (-NH₂) into a less reactive acetamido group (-NHCOCH₃), which still directs ortho- and para-substitution but with greater control. A slight excess of the acetylating agent is often used to ensure complete conversion, as any remaining aniline can lead to over-halogenation in subsequent steps. google.comgoogle.com

Bromination : The resulting anilide is then brominated. google.com The bromine selectively adds to the para-position (C4) due to the steric hindrance and electronic directing effect of the acetamido group.

Chlorination : Following bromination, the 4-bromoanilide undergoes chlorination. With the C4 position blocked by bromine, the chlorine atoms are directed to the ortho-positions (C2 and C6). google.comgoogle.com

Hydrolysis : Finally, the acetamido group of the resulting N-(4-bromo-2,6-dichlorophenyl)acetamide is hydrolyzed, typically under basic conditions, to reveal the free amino group, yielding this compound. google.com

This anilide-based route provides a reliable method for producing the target compound with high purity by sequentially introducing the halogen substituents in a controlled manner. google.comgoogle.com

Synthesis via Halogenation and Alkylation of Precursor Anilines

The synthesis can also be adapted for precursors that are already substituted, such as those containing alkyl groups. For instance, a process starting from m-toluidine (B57737) (3-methylaniline) demonstrates how additional substituents influence the reaction sequence. The synthesis of 2,6-dichloro-4-bromo-3-methylaniline involves a similar multi-step pathway where the precursor is an N-acetylated derivative, N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide. google.com

The final step in this sequence is the hydrolysis of the acetamide, where the compound is refluxed with sodium hydroxide (B78521) in an ethanol/water mixture. google.com After cooling and extraction, the final product, 2,6-dichloro-4-bromo-3-methylaniline, is isolated and purified. google.com This highlights the versatility of the anilide protection strategy in synthesizing variously substituted haloanilines.

Regioselective Synthesis Strategies

Regioselectivity is a critical aspect of synthesizing polysubstituted anilines like this compound. The order of halogenation is paramount for achieving the desired substitution pattern. The amino group of aniline is a strong activating group that directs incoming electrophiles to the ortho and para positions.

To ensure the correct placement of the chloro and bromo substituents, the most reactive position (para) is often blocked first. google.comgoogle.com The common strategy involves:

Protecting the Amine : The aniline is converted to an acetanilide to moderate the reactivity of the amino group. google.com

Para-Bromination : The acetanilide is brominated first. Bromine is directed to the para position, which is electronically favored and sterically accessible.

Ortho-Chlorination : With the para position occupied by bromine, subsequent chlorination is directed exclusively to the two ortho positions (C2 and C6). google.comgoogle.com

Debromination (if necessary) : In some synthetic schemes for related compounds, the blocking bromine atom at the C4 position can be selectively removed through catalytic hydrogenolysis after the other positions have been substituted as desired, providing a route to 2,6-dichloroaniline. google.comgoogle.com

This strategic blocking and sequential halogenation ensure high yields of the correctly substituted isomer, avoiding the formation of complex product mixtures that would arise from the direct co-halogenation of unprotected aniline. google.com

Novel and Green Synthetic Approaches for this compound

Research into the synthesis of halogenated anilines is increasingly focused on developing more efficient, safer, and environmentally friendly methods. These include the use of novel catalytic systems and greener reaction conditions.

Catalytic Synthesis Methodologies

While direct catalytic synthesis of this compound is not widely documented, catalytic methods play a crucial role in related transformations and represent an area of ongoing development.

Copper-Catalyzed Bromination : Copper catalysts have been shown to be effective for the regioselective bromination of free anilines. researchgate.netsci-hub.se A practical procedure utilizes a catalytic amount of copper(II) sulfate (B86663) (CuSO₄·5H₂O) with sodium bromide (NaBr) as the bromine source and sodium persulfate (Na₂S₂O₈) as an oxidant. sci-hub.se This system allows for the efficient para-bromination of various aniline derivatives under mild conditions. researchgate.netsci-hub.se

Copper Halides in Ionic Liquids : A greener approach involves the use of copper(II) halides, such as CuBr₂, in ionic liquids as the solvent. nih.govbeilstein-journals.orgresearchgate.net This method facilitates the direct, regioselective para-halogenation of unprotected anilines in high yields under mild conditions, avoiding the need for supplementary oxygen or hazardous HCl gas. nih.govbeilstein-journals.org

Catalytic Hydrogenation for Debromination : In multi-step syntheses where bromine is used as a protecting group at the para-position, its selective removal is often achieved via catalytic hydrogenation. google.comgoogle.com Noble metal catalysts, such as palladium on carbon (Pd/C), are employed to selectively replace the C4-bromine with hydrogen, while leaving the chloro substituents intact. google.comgoogle.com This catalytic step is essential for synthetic routes that use para-bromination as a regiochemical control strategy. google.comgoogle.com

These catalytic methods offer advantages in terms of selectivity, efficiency, and reduced environmental impact compared to stoichiometric reagents. nih.govbeilstein-journals.org

Efficient and Scalable Preparations

The synthesis of this compound is crucial for its application in various industrial syntheses, including the production of pesticides and pharmaceuticals. guidechem.com Several methods have been developed to produce this compound efficiently and on a larger scale.

One common approach involves the direct bromination of 2,6-dichloroaniline. This can be achieved through various brominating agents and reaction conditions. For instance, the use of pure bromine under light conditions can facilitate the photobromination of 2,6-dichloroaniline to yield the desired product. guidechem.com Another method employs N-bromosuccinimide (NBS) as the brominating agent in a carbon tetrachloride solution, with benzoyl peroxide acting as a radical initiator. guidechem.com This reaction proceeds at 60°C for 7 hours.

A multi-step but effective process starts from p-nitroaniline. This method involves chlorination followed by other transformations to arrive at this compound. guidechem.com Furthermore, a process for preparing 2,6-dichloro-4-bromoanilides has been patented, which involves the selective bromination of an anilide at the 4-position, followed by chlorination at the 2- and 6-positions. Subsequent reduction of the bromo group and hydrolysis of the anilide yields the final product. google.com This method is noted for its potential for high yields and is adaptable to a one-pot process in an acetic acid-based medium. google.comgoogleapis.com

The table below summarizes some of the key reagents and conditions for these synthetic routes.

| Starting Material | Reagents | Key Conditions | Product |

| 2,6-Dichloroaniline | Pure Bromine | Light irradiation | This compound |

| 2,6-Dichloroaniline | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) | Carbon tetrachloride, 60°C, 7 hours | This compound |

| p-Nitroaniline | Chlorine gas, Hydrochloric acid | 70°C, then 55°C with Hydrogen Peroxide | This compound (after further steps) |

| 4-Bromoanilide | Chlorine, Alkali metal bicarbonate | Alkanoic acid/water solvent, < 40°C | 2,6-Dichloro-4-bromoanilide |

One-Pot Synthetic Procedures

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. For the preparation of this compound and its derivatives, one-pot procedures have been developed.

A notable example is the preparation of 2-chloro- or 2,6-dichloroanilines in a single reaction vessel using an acetic acid-based medium. google.com This process often involves the protection of the aniline's para-position via bromination, followed by chlorination and subsequent deprotection and reduction. googleapis.com The use of a bicarbonate/water buffer during the chlorination step is a key aspect of some improved processes. google.com

Another one-pot approach that has been described in the literature for related compounds involves a sodium-mediated aromatic cross-coupling reaction. whiterose.ac.uk While this specific example details the synthesis of ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes, the principles of controlling reaction conditions to facilitate multiple sequential reactions in a single pot are broadly applicable in organic synthesis. whiterose.ac.uk

Advanced Chemical Reactions and Mechanistic Studies of this compound

The unique substitution pattern of this compound, with three different halogen atoms and an amine group on the aromatic ring, makes it a versatile substrate for a variety of chemical transformations.

Palladium-Catalyzed Coupling Reactions Utilizing the Bromo-Substituent

The bromo-substituent at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the catalyst.

Common examples of such reactions include:

Suzuki-Miyaura Coupling: Reaction with an organoboron species.

Stille Coupling: Reaction with an organotin reagent. youtube.com

Kumada Coupling: Reaction with a Grignard reagent. youtube.com

Sonogashira Coupling: Reaction with a terminal alkyne. youtube.com

These reactions allow for the introduction of a wide range of substituents at the 4-position of the 2,6-dichloroaniline core, enabling the synthesis of complex molecules. ossila.comnih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. thieme-connect.de

Reactions Involving the Amine Functional Group (Nucleophilic and Oxidation)

The amine group in this compound can act as a nucleophile. ossila.com It can participate in N-arylation reactions, for instance, in palladium-catalyzed couplings with aryl halides, to form diarylamines. nih.gov It can also be acylated to form amides.

Furthermore, the amine group can be oxidized. ossila.com Oxidation can lead to the formation of nitroso or nitro compounds, or under specific conditions, can be used to synthesize azo compounds. ossila.com

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. The mechanism proceeds in two main steps:

Formation of a Sigma Complex (Arenium Ion): The aromatic ring, acting as a nucleophile, attacks an electrophile (E+). This step is typically the rate-determining step as it disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgmasterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromaticity of the ring, leading to the substituted product. masterorganicchemistry.comlibretexts.org

In the case of this compound, the directing effects of the existing substituents must be considered. The amine group is a strongly activating, ortho-, para-directing group. However, the para position is already occupied by a bromine atom. The chlorine atoms are deactivating but also ortho-, para-directing. The interplay of these electronic effects determines the regioselectivity of further electrophilic substitution reactions.

Nucleophilic Substitution Reactions of Halogen Atoms

While electrophilic substitution is more common for electron-rich aromatic rings, nucleophilic aromatic substitution (SNAr) can occur, particularly with activated rings. The chlorine atoms at the 2 and 6 positions of this compound could potentially undergo nucleophilic substitution. ossila.com The rate of these reactions is influenced by the strength of the carbon-halogen bond and the polarity of the bond. libretexts.org Generally, the C-Cl bond is stronger than the C-Br bond. libretexts.org For SNAr to occur, the aromatic ring typically needs to be activated by strong electron-withdrawing groups, and the reaction often requires harsh conditions. The presence of the electron-donating amine group would generally disfavor SNAr on this ring.

Oxidation and Reduction Pathways

The reactivity of this compound is characterized by transformations at the amino group and the aromatic ring, including the halogen substituents.

Oxidation Pathways: The electrochemical oxidation of aniline and its derivatives typically proceeds through the formation of a cation radical as the initial step. mdpi.com In the case of this compound, the nitrogen atom's lone pair of electrons is oxidized to form this reactive intermediate. The presence of three electron-withdrawing halogen substituents (two chlorine atoms ortho to the amino group and one bromine atom para) makes the aniline ring electron-deficient. This deactivation increases the potential required for oxidation compared to unsubstituted aniline.

The resulting cation radical can then undergo several potential reaction pathways, including dimerization or reactions with other nucleophiles present in the reaction medium. mdpi.com The specific pathway is often influenced by the reaction conditions, such as the solvent and pH.

Reduction Pathways: A significant reduction pathway for related compounds involves the selective removal of the bromine substituent. In a process described for 2-chloro- or 2,6-dichloro-4-bromoanilides, the 4-bromo group can be selectively replaced by hydrogen. google.comgoogleapis.com This reaction is typically achieved through catalytic hydrogenation, using hydrogen gas in the presence of a supported noble metal catalyst, such as palladium on carbon. googleapis.com The anilide (an amide derivative) is often used to protect the amino group during other reaction steps and is subsequently hydrolyzed to yield the final aniline. google.com

This selective de-bromination highlights a common strategy in organic synthesis where a bromine atom is used as a blocking group for the para position, which is highly reactive in anilines, and is later removed to yield the desired product. googleapis.com

Table 1: Key Reactions and Conditions for a Related Reduction Pathway

| Starting Material | Reagents & Conditions | Product | Reaction Type |

|---|---|---|---|

| 2,6-dichloro-4-bromoanilide | H₂, Supported noble metal catalyst (e.g., Pd/C) | 2,6-dichloroanilide | Catalytic Hydrogenation (De-bromination) |

Dimerization Mechanisms in Electrochemical Oxidation

The electrochemical oxidation of anilines is a well-known route to forming polymeric materials, and the initial step is the formation of dimers. researchgate.net For this compound, oxidation leads to a cation radical, which is the key intermediate for dimerization.

The primary dimerization mechanisms for aniline derivatives involve the coupling of these cation radicals: researchgate.net

Head-to-tail coupling: This involves the nitrogen atom of one cation radical attacking the para-position of another. However, in this compound, the para-position is blocked by a bromine atom. This makes direct head-to-tail coupling to form a simple diphenylamine (B1679370) structure less likely without the preceding or subsequent loss of the bromo-substituent.

Tail-to-tail coupling: This leads to the formation of benzidine-type structures through the coupling of two cation radicals at their para-positions. Again, the presence of the 4-bromo substituent would necessitate its elimination for this to be a major pathway.

Formation of Phenazine-like Structures: Under certain conditions, further oxidation and cyclization can lead to the formation of phenazine (B1670421) rings. This is often observed in the oxidation of anilines in acidic media. researchgate.net

The specific dimerization pathway for this compound would be highly dependent on the reaction conditions. The steric hindrance from the ortho-chloro substituents and the electronic effect of the halogens would play a significant role in determining the preferred coupling mode of the intermediate cation radicals.

Influence of Steric and Electronic Effects on Reactivity

The reactivity of this compound is profoundly influenced by the steric and electronic properties of its halogen substituents.

Electronic Effects: All three halogen atoms (two chlorine, one bromine) are electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring, making it less susceptible to electrophilic attack. The electron-withdrawing nature of the substituents also decreases the basicity of the amino group. The halogens also possess lone pairs of electrons that can be donated to the ring via a resonance effect (+M effect), but for halogens, the inductive effect typically dominates. iupac.org This electronic landscape makes the initial oxidation of the amino group more difficult (requiring a higher potential) compared to unsubstituted aniline.

Steric Effects: The two chlorine atoms in the ortho-positions (positions 2 and 6) relative to the amino group create significant steric hindrance. This physical blocking of the area around the amino group can:

Hinder reactions that involve direct attack at the nitrogen atom.

Influence the geometry of any intermediates, such as the cation radical, potentially affecting subsequent coupling reactions.

Slow down the rate of N-H bond cleavage or protonation.

Table 2: Summary of Steric and Electronic Influences

| Feature | Substituent | Position | Effect | Consequence on Reactivity |

|---|---|---|---|---|

| Electronic | Chlorine | 2, 6 | Strong -I, Weak +M | Deactivates ring, reduces basicity of -NH₂ |

| Bromine | 4 | Strong -I, Weak +M | Deactivates ring, blocks para-position |

| Steric | Chlorine | 2, 6 | Bulky Groups | Hinders access to the amino group, influences reaction rates and pathways |

Spectroscopic and Crystallographic Characterization of 4 Bromo 2,6 Dichloroaniline and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the connectivity and electronic environment of atoms within a molecule. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR spectra provide valuable data on the chemical environment of the nuclei.

For 4-bromo-2,6-dichloroaniline, the ¹H NMR spectrum shows distinct signals for the aromatic protons. In a derivative, N-(4-bromo-2,6-dichloro-3-methylphenyl)acetamide, the aromatic proton appears as a singlet at δ 7.63 ppm, while the methyl and acetyl protons resonate at δ 2.45 and 2.06 ppm, respectively. google.com The ¹³C NMR spectrum of this derivative shows signals for the aromatic carbons, as well as the methyl and acetyl carbons, with chemical shifts provided in the table below. google.com

In another derivative, (E)-2-(((4-bromo-2,6-dichlorophenyl)imino)methyl)-5-chlorophenol, the ¹H NMR spectrum exhibits a singlet for the imine proton at δ 8.78 ppm and the hydroxyl proton at δ 10.62 ppm. researchgate.net The aromatic protons appear as a series of singlets and doublets in the range of δ 7.43-8.07 ppm. researchgate.net

Table 1: NMR Data for this compound Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) |

|---|---|---|

| N-(4-Bromo-2,6-dichloro-3-methylphenyl)acetamide | ¹H | 9.9 (s, 1H, Ph-NH-Ac), 7.63 (s, 1H), 2.45 (s, 3H, Ph-CH₃), 2.06 (s, 3H, NHCOCH₃) |

| ¹³C | 168.5, 135.3, 134.7, 133.1, 131.6, 130.8, 122.8, 22.4, 20.9 | |

| (E)-2-(((4-bromo-2,6-dichlorophenyl)imino)methyl)-5-chlorophenol | ¹H | 10.62 (s, 1H, OH), 8.78 (s, 1H, H7), 8.07 (s, 2H, H10,12), 7.79 (d, J=8.2 Hz, 1H, H5), 7.53 (d, J=8.2 Hz, 1H, H4), 7.43 (s, 1H, H2) |

Data sourced from patent information and research articles. google.comresearchgate.net

In complex derivatives of this compound, spectral overlap in ¹H NMR can be a challenge. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to resolve these overlaps and definitively assign proton and carbon signals. For instance, in complex Schiff base derivatives, 2D NMR experiments are crucial for assigning the signals of the naphthyl ring protons and carbons. researchgate.net

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR and FT-IR spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In derivatives of this compound, the N-H stretching vibrations are typically observed in the range of 3300-3500 cm⁻¹. For example, in a series of benzopyran-2-one derivatives, the N-H stretch appears around 3390-3404 cm⁻¹. orientjchem.org The C=O stretching vibration in these compounds is found near 1710-1715 cm⁻¹. orientjchem.org The presence of aromatic C-H bonds is indicated by peaks in the 3000-3100 cm⁻¹ region, while C-Cl and C-Br stretching vibrations appear at lower frequencies.

ATR-FTIR spectroscopy has been effectively used to identify intermediates and products in the synthesis of related halogenated anilines, such as 4-bromo-2-chloro-6-iodoaniline. harricksci.com

Table 2: Characteristic IR Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretch | 3390-3404 | orientjchem.org |

| C=O | Stretch | 1710-1715 | orientjchem.org |

Mass Spectrometry (MS, GC-MS, ES-MS, FAB-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. For this compound, the molecular ion peak is expected at an m/z corresponding to its molecular weight (240.91 g/mol ). nih.govsigmaaldrich.com Due to the isotopic distribution of bromine and chlorine, the mass spectrum will show a characteristic pattern of peaks. The most intense peak (top peak) in the GC-MS of this compound is observed at m/z 241, with other significant peaks at m/z 239 and 243. nih.gov

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique often used for analyzing derivatives. For example, the high-resolution mass spectrometry (HRMS) of a sulfonamide derivative of this compound showed the [M+Na]⁺ ion at m/z 364.9525, which is consistent with its calculated molecular formula. rsc.org

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. A Schiff base ligand derived from this compound, (E)-2-(((4-bromo-2,6-dichlorophenyl)imino)methyl)-5-chlorophenol, displays an absorption maximum (λmax) at 305 nm in a DMSO/water mixture. researchgate.net This absorption is attributed to the π-π* transitions within the conjugated system of the molecule.

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. The crystal structure of this compound reveals important details about its molecular geometry and intermolecular interactions.

While the specific crystal structure of this compound is available through the Cambridge Structural Database (CCDC Number: 269883), detailed parameters for the parent compound are not readily found in the searched literature. nih.gov However, the crystal structures of related halogenated anilines provide valuable comparative insights. For example, 4-bromo-2-chloroaniline (B1269894) crystallizes in the orthorhombic system, and its molecules are linked by intermolecular N-H···N and N-H···Br hydrogen bonds, forming two-dimensional sheets. nih.gov Similarly, 2,6-dibromo-4-chloroaniline (B1580550) crystallizes in the monoclinic system with the space group P2₁/n. In the crystal structures of derivatives, such as Schiff bases, intramolecular O-H···N hydrogen bonds are often observed. researchgate.net These hydrogen bonding interactions play a crucial role in stabilizing the crystal packing.

Table 3: Crystallographic Data for a Related Halogenated Aniline (B41778) (4-Bromo-2-chloroaniline)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | nih.gov |

| a (Å) | 10.965 (4) | nih.gov |

| b (Å) | 15.814 (6) | nih.gov |

| c (Å) | 4.0232 (15) | nih.gov |

| V (ų) | 697.7 (4) | nih.gov |

| Z | 4 | nih.gov |

This data is for a related compound and provides an example of the type of information obtained from X-ray crystallography.

Single Crystal X-ray Diffraction Studies

The definitive molecular structure of this compound was determined through single-crystal X-ray diffraction analysis. The compound crystallizes in the monoclinic system with the space group P2₁/c. iucr.org A notable feature of its crystal structure is the presence of two independent molecules in the asymmetric unit, indicating subtle conformational differences between them in the solid state. iucr.org

The crystallographic data reveals a unit cell volume of 1591.6 ų, with cell dimensions of a = 4.015(3) Å, b = 15.41(1) Å, and c = 25.730(5) Å. iucr.org The unit cell accommodates eight molecules (Z=8).

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₄BrCl₂N |

| Molecular Weight | 240.91 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.015 (3) |

| b (Å) | 15.41 (1) |

| c (Å) | 25.730 (5) |

| β (°) | 91.22 (7) |

| Volume (ų) | 1591.6 (16) |

| Z | 8 |

| Molecules per Asymmetric Unit (Z') | 2 |

Data sourced from Prasad, M. A., Varghese, B., & Sangaranarayanan, M. V. (2005). Acta Crystallographica Section E, E61, o434-o436. iucr.org

Crystal Packing Features and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal packing of this compound is characterized by a combination of hydrogen bonding and π–π stacking interactions. Molecules related by translation along the a-axis are stacked on top of one another. iucr.org These stacks are primarily held together by π–π interactions, with a perpendicular distance of 3.596 Å between the aromatic planes. iucr.org

Adjacent stacks are interconnected by weak N—H···N hydrogen bonds. iucr.orgevitachem.com This network of non-covalent interactions results in a stable, three-dimensional supramolecular architecture. The specific geometry of these hydrogen bonds, which link the two crystallographically independent molecules, is detailed in the table below.

Table 2: Hydrogen Bond Geometry for this compound (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| N1—H1A···N2ⁱ | 0.86 | 2.52 | 3.352 (11) | 162 |

| N2—H2B···N1ⁱⁱ | 0.86 | 2.62 | 3.411 (11) | 154 |

Symmetry codes: (i) 1+x, y, z; (ii) -1+x, y, z. Data sourced from Prasad, M. A., et al. (2005). iucr.org

Analysis of Molecular Conformation and Planarity

The presence of two independent molecules in the asymmetric unit allows for a comparative analysis of their conformations. The bond lengths within the molecules are consistent with established values. iucr.org The average C—Br bond length is 1.895 Å, and the average C—Cl bond length is 1.743 Å, which align well with standard values for substituted aromatic systems. iucr.org The benzene (B151609) rings of both molecules are essentially planar, a common feature for such aromatic compounds. The steric hindrance imposed by the two ortho-chloro substituents influences the orientation of the amine group relative to the plane of the benzene ring.

Table 3: Selected Average Bond Lengths for this compound

| Bond | Average Length (Å) | Standard Value (Å) |

|---|---|---|

| C—Br | 1.895 | 1.899 (12) |

| C—Cl | 1.743 | 1.739 (10) |

Data sourced from Prasad, M. A., et al. (2005). iucr.org

Computational Chemistry and Theoretical Investigations on 4 Bromo 2,6 Dichloroaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules. For 4-Bromo-2,6-dichloroaniline, DFT calculations, particularly utilizing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with basis sets like 6-311+g(d,p), have been employed to provide detailed insights into its molecular characteristics. researchgate.net These theoretical studies are crucial for understanding the molecule's geometry, stability, and reactivity from a quantum mechanical perspective. The calculations allow for the exploration of properties that can be correlated with experimental findings, offering a deeper understanding of the molecule's behavior. researchgate.netresearchgate.net

The first step in theoretical analysis involves optimizing the molecular geometry to find the lowest energy conformation. For this compound, this process determines the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. The presence of multiple halogen substituents (one bromine and two chlorine atoms) on the aniline (B41778) ring is known to cause significant distortions from the ideal 120° bond angles of a simple benzene (B151609) ring. DFT calculations can precisely quantify these distortions.

The electronic structure of the molecule, which governs its properties and reactivity, is also determined through these calculations. Quantum chemical computations explore the optimized geometry and electronic configuration of the molecule in its ground state. researchgate.net

Table 1: Selected Optimized Geometrical Parameters (Illustrative) Note: The following data is illustrative of typical DFT results for halogenated anilines. Exact values may vary based on the specific computational method and basis set.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | ~1.89 Å |

| C-Cl | ~1.74 Å | |

| C-N | ~1.40 Å | |

| Bond Angle | C-C-C | 115° - 123° |

| Cl-C-C | ~121° | |

| Br-C-C | ~119° |

Theoretical vibrational frequency analysis is performed on the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. This analysis calculates the frequencies of the fundamental modes of vibration and their corresponding intensities. Each calculated frequency can be assigned to a specific motion of the atoms, such as stretching, bending, wagging, or torsional modes of the functional groups. For this compound, key vibrational modes include the N-H stretching of the amine group, C-H stretching of the aromatic ring, C-C ring vibrations, and the characteristic C-Cl and C-Br stretching frequencies. These theoretical calculations are invaluable for interpreting experimental spectroscopic data. researchgate.netsemanticscholar.org

Table 2: Illustrative Vibrational Frequencies (DFT/B3LYP) Note: This table provides an example of assigned vibrational modes. Experimental values may differ slightly.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | -NH₂ | ~3500 |

| N-H Symmetric Stretch | -NH₂ | ~3400 |

| C-H Aromatic Stretch | Ar-H | ~3100 |

| C-C Aromatic Stretch | Ar-Ring | ~1600 |

| N-H Scissoring | -NH₂ | ~1620 |

| C-Cl Stretch | Ar-Cl | ~750 |

| C-Br Stretch | Ar-Br | ~650 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing the molecule's stability and reactivity. researchgate.net

A small energy gap suggests that the molecule can be easily excited, indicating high polarizability, low kinetic stability, and high chemical reactivity. researchgate.netnih.gov Conversely, a large energy gap implies high stability. For this compound, the LUMO energy has been calculated to be approximately -4.26 eV. unl.edu The HOMO-LUMO gap analysis helps to explain the charge transfer interactions that can occur within the molecule, which are essential for predicting its behavior in chemical reactions. jmaterenvironsci.com

Table 3: Frontier Molecular Orbital Energies

| Parameter | Abbreviation | Energy (eV) |

| Highest Occupied Molecular Orbital | E(HOMO) | Value dependent on calculation |

| Lowest Unoccupied Molecular Orbital | E(LUMO) | -4.26 unl.edu |

| HOMO-LUMO Energy Gap | ΔE | Dependent on E(HOMO) |

Table 4: Major NBO Interactions and Stabilization Energies (E(2)) (Illustrative) Note: This table illustrates the types of interactions revealed by NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N | π(C1-C6) | ~40-50 | Lone Pair -> Antibonding π |

| π (C1-C6) | π(C2-C3) | ~20 researchgate.net | Bonding π -> Antibonding π |

| σ (C-Cl) | σ(C-C) | ~5-10 | Bonding σ -> Antibonding σ |

| LP (2) Br | σ(C-C) | ~2-5 | Lone Pair -> Antibonding σ |

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution across a molecule. dntb.gov.ua These maps are crucial for identifying the electrophilic and nucleophilic sites involved in chemical reactions. acs.org In an MEP map, different colors correspond to different values of electrostatic potential.

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. In this compound, such regions are expected around the nitrogen atom of the amine group due to its lone pair of electrons.

Blue/Green Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. Positive potentials are typically found around the hydrogen atoms of the amine group. jmaterenvironsci.com

The MEP map provides a clear picture of the molecule's charge landscape, complementing the insights gained from FMO and NBO analyses. researchgate.net

DFT calculations can also be used to determine the distribution of partial charges on each atom in the molecule, often through methods like Mulliken population analysis. researchgate.net This charge distribution reveals which atoms are electron-rich (negative charge) and which are electron-poor (positive charge).

The combination of charge distribution data, MEP maps, and FMO analysis allows for robust predictions about the molecule's reactivity. researchgate.net For instance, atoms with a significant negative charge and located in the red regions of an MEP map are predicted to be the primary sites for reactions with electrophiles. The HOMO and LUMO distributions show where the molecule is most likely to donate or accept electrons, respectively. Together, these computational tools provide a comprehensive framework for predicting and understanding the chemical behavior of this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. semanticscholar.org These models are instrumental in predicting the activity of novel compounds and understanding the structural features essential for their function. semanticscholar.orgnih.gov For halogenated anilines like this compound, QSAR provides a framework to predict properties such as toxicity or therapeutic potential based on calculated molecular descriptors. wiley.com

The biological and chemical activities of this compound and its derivatives have been successfully correlated with various molecular descriptors. In studies involving Schiff base complexes derived from this compound, theoretical parameters calculated through Density Functional Theory (DFT) have shown a strong relationship with observed biological effects. researchgate.netresearchgate.net For instance, descriptors such as binding energies, electrophilicity index, and reactivity have been linked to the antibacterial efficacy of these derivatives against pathogens like Escherichia coli and Staphylococcus aureus. researchgate.net Furthermore, these computational markers have been associated with the antiproliferative activity of the compounds against the human breast cancer cell line (MCF-7). researchgate.net

Key molecular descriptors and their correlated activities are summarized below:

| Molecular Descriptor | Correlated Biological/Chemical Activity | Research Context |

| Binding Energy | Antibacterial activity | Schiff base complexes of this compound researchgate.net |

| Reactivity (Energy Gap) | Antibacterial activity | Schiff base complexes of this compound researchgate.net |

| Electrophilicity Index | Electron-accepting properties, reactivity | Schiff base complexes of this compound researchgate.net |

| Molecular Orbital Energy | General reactivity and interaction potential | Used in QSAR for aniline derivatives sciengine.com |

| Hydrophobicity (e.g., XLogP3) | Bioaccumulation, membrane permeability, baseline toxicity | General descriptor for aromatic compounds in QSAR wiley.comnih.gov |

These correlations are fundamental to understanding how the specific arrangement of atoms and electrons in the this compound structure dictates its interaction with biological systems.

A primary application of QSAR is the development of predictive models that can guide the synthesis of new, more potent compounds while minimizing trial-and-error experimentation. nih.gov By establishing a robust correlation, these models can forecast the biological activity of hypothetical structures before they are synthesized. The research into Schiff base derivatives of this compound explicitly aims to provide a foundation for the "rational design of promising drugs". researchgate.net

The process involves using a set of known active and inactive compounds (a training set) to build a mathematical equation. This equation uses calculated molecular descriptors as variables to predict an endpoint, such as inhibitory concentration (IC50) or toxicity. nih.gov Although a specific, publicly available predictive model focused solely on this compound is not detailed, the compound has been included as part of larger datasets used to build predictive QSAR models for the toxicity of aromatic compounds. nih.gov This demonstrates its role as a reference molecule in the development of broader predictive tools for chemical risk assessment and drug discovery. semanticscholar.orgnih.gov

For a QSAR model to be considered reliable and predictive, it must undergo rigorous validation. nih.gov Validation assesses the robustness, stability, and predictive accuracy of the model. nih.gov Key validation techniques include internal validation, often performed using leave-one-out cross-validation (yielding a Q² value), and external validation, where the model is challenged to predict the activity of an independent set of compounds (the test set), measured by a predictive R² (R²_pred_). nih.govnih.gov

A crucial confirmatory test is the Y-randomization, which ensures the model is not a result of a chance correlation by repeatedly scrambling the biological activity data and rebuilding the model. nih.gov A robust model will show very low correlation coefficients for the scrambled data. nih.gov The inclusion of this compound in a dataset of 384 aromatic compounds for a Tetrahymena toxicity QSAR study underscores its utility in developing models that are subjected to and pass these stringent validation tests. nih.gov

| Validation Parameter | Description | Purpose |

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training set data. | Indicates how well the model explains the variance in the observed data. |

| Q² (Cross-Validated R²) | An internal validation metric that assesses the model's predictive power within the training set. | Measures the model's robustness and stability. |

| R²_pred (External R²) | An external validation metric that measures the model's ability to predict the activity of a new set of compounds. | Assesses the true predictive power and generalizability of the model. |

| Y-Randomization Test | Involves randomizing the dependent variable (activity) to ensure the original model is not due to chance. | Confirms the model's statistical significance and robustness. nih.gov |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov It is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential therapeutic agents.

Molecular docking simulations have been employed to investigate the interaction of this compound derivatives with specific protein targets. Studies on Schiff base complexes derived from the parent aniline have shown a notable binding affinity for protein kinase (PDB ID: 1HK7) and the 3-chymotrypsin-like protease (3CLpro), an essential enzyme for SARS-CoV-2 replication. researchgate.netresearchgate.net

The core 2,6-dichlorophenyl moiety, a key structural feature of this compound, is known to function as a potent hydrophobic anchor. nih.gov In studies of related inhibitors, this group occupies hydrophobic cavities within protein active sites, forming favorable interactions with nonpolar amino acid residues. For example, in the binding pocket of the enzyme DOT1L, the 2,6-dichlorophenyl group was observed to interact with Met147, Leu143, Phe239, and Tyr312. nih.gov This type of hydrophobic interaction is critical for the stability and affinity of the ligand-protein complex. Docking results are often quantified by a docking score, with more negative values (in kcal/mol) indicating higher predicted binding affinity. nih.gov

| Ligand Class | Protein Target | PDB ID | Key Findings and Interactions |

| Schiff base of this compound | Protein Kinase | 1HK7 | Good binding affinity with the protein active site. researchgate.net |

| Schiff base of this compound | 3CLpro (SARS-CoV-2) | N/A | Promising results as an inhibitor, interacting with active site residues. researchgate.net |

| Analogues with a 2,6-dichlorophenyl moiety | DOT1L | N/A | The dichlorophenyl group acts as a hydrophobic anchor, interacting with residues like Met147, Leu143, Phe239, and Tyr312. nih.gov |

Conformational analysis in the context of molecular docking examines the three-dimensional arrangement of the ligand within the protein's binding site. A successful binding event requires the ligand to adopt a low-energy conformation that maximizes favorable interactions with the receptor. Docking simulations reveal that the placement of the ligand can induce conformational changes in the protein's side chains to create a more complementary binding pocket. nih.gov

For derivatives of 2,6-dichloroaniline (B118687), the interaction of the dichlorophenyl group has been shown to cause movement in protein side chains, effectively reorganizing the binding site to accommodate the ligand. nih.gov Furthermore, molecular dynamics (MD) simulations, a technique that follows docking, can assess the stability of the predicted binding pose over time. nih.gov A stable conformation is indicated by a low and consistent Root Mean Square Deviation (RMSD) of the ligand's atoms from their initial docked positions. nih.gov In studies of related compounds, ligands have been shown to remain stably attached within the active pocket, indicating a favorable and persistent binding mode. nih.gov This stability is crucial for a compound to exert a sustained biological effect.

Applications and Advanced Material Science Incorporating 4 Bromo 2,6 Dichloroaniline

Role as a Key Intermediate in Organic Synthesis

The strategic placement of halogen atoms and the reactive amine group makes 4-bromo-2,6-dichloroaniline a valuable intermediate in multi-step organic syntheses. fishersci.casigmaaldrich.com The bromine at the 4-position can act as a protecting group, directing other substituents to specific locations on the aromatic ring before being selectively removed. google.comgoogleapis.com

This compound is an important starting material for synthesizing more complex anilines that are themselves intermediates in the production of various pharmaceutical products. googleapis.combldpharm.comsynquestlabs.com A key synthetic strategy involves using the bromo-substituent at the para-position as a temporary blocking group. google.comgoogleapis.com This allows for the selective chlorination at the desired 2- and 6-positions. Subsequently, the bromine atom can be selectively removed through reduction, yielding 2,6-dichloroaniline (B118687) derivatives. google.comgoogleapis.com These resulting anilines are foundational structures for building biologically active molecules. googleapis.com

Recent research has also focused on the direct use of this compound to create novel compounds with therapeutic potential. For instance, Schiff base ligands derived from this aniline (B41778), when complexed with metal ions like palladium and nickel, have demonstrated noteworthy anti-cancer and antibacterial properties in laboratory studies. researchgate.net In-silico predictions of the pharmacokinetic properties of these synthesized complexes suggest their adherence to established guidelines for drug-likeness, such as Lipinski's rule. researchgate.net

The utility of 2,6-dichloroaniline derivatives extends to the agricultural sector, where they serve as intermediates in the manufacturing of agrochemicals, including herbicides and pesticides. googleapis.comresearchgate.net The synthetic pathway often mirrors that used for pharmaceutical precursors, where this compound can be used to produce specific substituted anilines. google.comgoogleapis.com These anilines are then incorporated into the final molecular structure of active agrochemical ingredients. The synthesis of various 2,6-dicyanoanilines, which have applications as herbicides and insecticides, can start from corresponding dichloroanilines. researchgate.net

The primary amine group on the this compound molecule is the key functional group for its application in the synthesis of azo dyes and pigments. researchgate.netepa.gov This amine can undergo a diazotization reaction—treatment with nitrous acid—to form a highly reactive diazonium salt. This salt can then be coupled with other aromatic compounds, such as phenols or other anilines, to form an azo linkage (-N=N-). researchgate.net This azo group is a powerful chromophore that imparts vibrant color to the molecule. researchgate.netcore.ac.uk

The specific halogen substitution pattern on the aniline ring influences the final color and properties of the dye, such as its lightfastness and thermal stability. core.ac.uk Research on related compounds, like 4-bromoaniline, demonstrates that this molecular backbone is effective in creating disazo disperse dyes with high fastness ratings on polyester (B1180765) fabrics and potential applications as near-infrared absorbers. researchgate.netcore.ac.uk

Derivatives and Their Advanced Applications

The chemical reactivity of this compound allows for the creation of a variety of derivatives, with Schiff bases being among the most studied for advanced applications. These derivatives often exhibit enhanced biological activity and unique physicochemical properties suitable for materials science. researchgate.netmdpi.com

Schiff bases, characterized by an imine or azomethine group (-C=N-), are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.netresearchgate.net this compound readily reacts with aldehydes to form corresponding Schiff base ligands. A notable example is the reaction with 4-chloro-2-hydroxybenzaldehyde, which yields the bidentate Schiff base ligand (E)-2-(((4-bromo-2,6-dichlorophenyl)imino)methyl)-5-chlorophenol, referred to as (BrcOH). researchgate.net

These organic ligands can then chelate with various transition metal ions to form stable metal complexes. mdpi.com The (BrcOH) ligand, for instance, has been used to synthesize new mononuclear complexes with nickel(II), palladium(II), platinum(II), and zinc(II). researchgate.net These complexes are of significant interest due to their structural, electronic, and magnetic properties, which can be tuned for applications in catalysis and bioinorganic chemistry. researchgate.net

The structures and properties of Schiff base metal complexes derived from this compound are extensively investigated using a combination of spectroscopic methods and theoretical calculations. researchgate.net

Spectroscopic Studies: Techniques such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (¹H NMR) spectroscopy are essential for characterizing these complexes. researchgate.netnih.gov FT-IR spectra confirm the formation of the Schiff base by showing the characteristic C=N stretching vibration and the disappearance of the primary amine's N-H bands. Upon complexation with a metal ion, shifts in the C=N and phenolic C-O stretching frequencies indicate the coordination of the azomethine nitrogen and phenolic oxygen atoms to the metal center. researchgate.net ¹H NMR data further elucidates the structure of the free ligand and its diamagnetic complexes. researchgate.net

| Compound | Key IR Frequency (cm⁻¹) ν(C=N) | ¹H NMR Chemical Shift (ppm) δ(OH) | ¹H NMR Chemical Shift (ppm) δ(CH=N) |

|---|---|---|---|

| Schiff Base Ligand (BrcOH) | 1618 | 10.62 | 8.81 |

| [Ni(BrcO)₂] | 1601 | - | 8.63 |

| [Pd(BrcO)₂] | 1605 | - | 8.69 |

| [Pt(BrcO)₂] | 1606 | - | 8.71 |

| [Zn(BrcO)₂] | 1608 | - | 8.75 |

Theoretical Studies: Computational chemistry, particularly Density Functional Theory (DFT), provides deep insights into the electronic structure and geometric properties of these complexes. researchgate.netnih.gov DFT calculations are used to optimize the molecular geometry, which can then be compared with experimental data from X-ray crystallography. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps helps to predict the chemical reactivity and kinetic stability of the complexes. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to identify the electron-rich and electron-poor regions of the molecules, indicating the likely sites for electrophilic and nucleophilic attack. researchgate.net

| Complex | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| [Ni(BrcO)₂] | -6.151 | -3.137 | 3.014 |

| [Pd(BrcO)₂] | -6.098 | -3.084 | 3.014 |

| [Pt(BrcO)₂] | -6.141 | -3.041 | 3.100 |

| [Zn(BrcO)₂] | -6.273 | -2.522 | 3.751 |

Schiff Base Complexes Derived from this compound

Catalytic Properties of Schiff Base Complexes

Schiff base complexes, formed through the condensation of a primary amine with an aldehyde or ketone, are widely studied for their catalytic applications. researchgate.net The coordination of a Schiff base ligand to a metal ion can significantly influence the reactivity and properties of the resulting complex, enabling its use in various catalytic processes. researchgate.netscirp.org These complexes are valued for their synthetic flexibility and stability. scirp.org

Metal complexes derived from Schiff bases are known to be effective catalysts in a variety of chemical reactions. scirp.org For instance, certain Schiff base complexes have demonstrated catalytic activity in the decomposition of hydrogen peroxide. nih.gov The catalytic efficiency is often attributed to the ability of the central metal ion in the complex to cycle between different oxidation states, facilitating the redox reactions. While the broader class of Schiff base complexes has established catalytic applications scirp.org, specific studies detailing the catalytic properties of complexes derived directly from this compound are an emerging area of research. The electronic properties conferred by the bromo and chloro substituents on the aniline ring can modulate the catalytic activity of the corresponding metal complexes. researchgate.net

Biological Activities of Schiff Base Complexes (e.g., Antimicrobial, Antitumor)

Schiff bases and their metal complexes are a significant class of compounds in medicinal and pharmaceutical research due to their wide spectrum of biological activities, including antibacterial, antifungal, and antitumor properties. scirp.orgrasayanjournal.co.in The imine or azomethine group (-C=N-) is crucial to their biological activity. scirp.orgscirp.org

Newly synthesized Schiff base complexes derived from the reaction of this compound with substituted aldehydes have been evaluated for their biological action. These compounds have demonstrated noteworthy activity against pathogenic bacterial strains. researchgate.net The activity of the metal complexes often exceeds that of the parent Schiff base ligand. rasayanjournal.co.in

Antibacterial Screening: In a recent study, a Schiff base ligand derived from this compound and its bivalent metal complexes were screened for antibacterial activity against Escherichia coli (E. coli) and Staphylococcus aureus (S. aureus). The results indicated significant biological activity against these strains. researchgate.net

| Compound | Organism | Activity/Finding |

| Schiff base ligand ((E)-2-(((4-bromo-2,6-dichlorophenyl)imino)methyl)-5-chlorophenol) and its complexes | E. coli | Demonstrated remarkable and noteworthy biological activity against this pathogen. researchgate.net |

| Schiff base ligand ((E)-2-(((4-bromo-2,6-dichlorophenyl)imino)methyl)-5-chlorophenol) and its complexes | S. aureus | Demonstrated remarkable and noteworthy biological activity against this pathogen. researchgate.net |

| Schiff base complexes of Ni(II), Pd(II), and Zn(II) | Pathogenic Bacteria | Showed high reactivity and electron-accepting properties, correlating with activity. researchgate.net |

Antitumor Potential: Schiff base complexes are also investigated for their potential as antitumor agents. scirp.orgscirp.org The mechanism of action is often linked to the ability of these compounds to bind with DNA and interfere with cancer cell proliferation. The ONS Schiff base complexes with metals like zinc and cobalt have been reported to be strongly active against leukemic cells. scirp.org Research into new bivalent Schiff base complexes of this compound includes evaluation for anti-cancer properties, highlighting the ongoing search for novel therapeutic agents. researchgate.net

Synthesis of Conjugated Azo Compounds

Azo compounds, characterized by the functional group R-N=N-R', are a significant class of organic dyes and functional materials. nih.gov The synthesis of these compounds often involves the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich coupling agent. nih.govajgreenchem.com

This compound can serve as the primary amine precursor for the synthesis of conjugated azo dyes. The general synthetic procedure involves the following steps:

Diazotization: this compound is treated with a solution of sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C). This reaction converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻). nih.govajgreenchem.com

Coupling Reaction: The resulting diazonium salt solution is then added to a solution containing a coupling component. This component is typically an electron-rich aromatic compound, such as a phenol (B47542) or another aniline derivative. The diazonium salt acts as an electrophile and attacks the activated aromatic ring of the coupling partner to form the stable azo linkage (-N=N-), resulting in the final azo compound. nih.gov

The specific substituents on both the diazonium salt (derived from this compound) and the coupling partner determine the final color and properties of the resulting azo dye. nih.gov

Hole-Transporting Materials in Organic Electronics (e.g., Perovskite Solar Cells, OLEDs)

Hole-transporting materials (HTMs) are essential components in various organic electronic devices, including perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). nih.govmdpi.com The function of an HTM is to efficiently extract and transport positive charge carriers (holes) from the active layer to the anode while blocking electrons, thereby preventing charge recombination. nih.gov

The most widely used HTM for high-efficiency PSCs is spiro-OMeTAD, but its high cost and relatively low hole mobility have driven extensive research into alternative materials. nih.govmdpi.com An ideal HTM should possess suitable energy levels (HOMO and LUMO) for efficient charge transfer, high hole mobility, good film-forming properties, and stability. nih.gov

While this compound itself is not used directly as an HTM, its chemical structure makes it a relevant building block for the synthesis of more complex HTM molecules. Arylamine derivatives are fundamental units in the design of many small-molecule and polymeric HTMs. mdpi.com The synthesis of novel HTMs often involves coupling reactions to build larger, conjugated systems. The halogen atoms on the this compound scaffold can serve as reactive sites for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to construct larger, triarylamine-based structures that are known to exhibit good hole-transporting properties. Therefore, it serves as a potential precursor in the multi-step synthesis of novel, cost-effective HTMs for next-generation solar cells and OLEDs.

Development of GABA Receptor Antagonist Insecticides

The γ-aminobutyric acid (GABA) receptor, a ligand-gated chloride ion channel, is a major inhibitory neurotransmitter receptor in both vertebrates and invertebrates and a key target for insecticides. nih.gov Antagonists of this receptor, such as cyclodienes and fipronil, block the chloride channel, leading to hyperexcitation of the insect's central nervous system, convulsions, and death. nih.govnih.gov

Halogenated anilines are critical intermediates in the manufacture of a wide variety of agricultural chemicals. googleapis.com Specifically, 2,6-dichloro-4-bromoanilide, derived from 4-bromoaniline, is a valuable precursor for insecticides. googleapis.comgoogle.com The process of creating these insecticides often involves using the aniline derivative as a scaffold. The specific arrangement of halogen atoms on the phenyl ring is crucial for the molecule's ability to bind effectively to a distinct site on the insect GABA receptor, a site different from that of conventional noncompetitive antagonists. nih.gov

The development of new insecticides, such as meta-diamides and isoxazolines (e.g., fluralaner), continues to target the GABA receptor. nih.gov The synthesis of these complex molecules relies on versatile chemical intermediates. This compound, with its specific substitution pattern, represents a key starting material for creating novel active ingredients that can function as GABA receptor antagonists, potentially overcoming resistance issues seen with older insecticides. nih.govnih.gov

Environmental and Toxicological Research of 4 Bromo 2,6 Dichloroaniline

Environmental Occurrence and Pathways

Detection in Wastewater and Environmental Samples

While direct monitoring data for 4-Bromo-2,6-dichloroaniline in the environment is not widely documented in available literature, the occurrence of structurally similar compounds provides strong evidence for its potential presence in various environmental compartments. Halogenated anilines are recognized as a class of environmental pollutants due to their industrial use and persistence. nih.govnih.gov For instance, related compounds like 4-chloroaniline (B138754) (4-CA) and 3,4-dichloroaniline (B118046) (3,4-DCA) have been detected in aquatic environments at concentrations ranging from nanograms per liter (ng/L) to micrograms per liter (µg/L). mdpi.comnih.gov These compounds are found in the influents and effluents of wastewater treatment plants, as well as in river water and groundwater. nih.gov

Research has also identified halogenated aniline (B41778) contaminants in commercial products. A study on the color additives D&C Red Nos. 27 and 28 led to the identification of a previously uncharacterized contaminant, 2-bromo-3,4,5,6-tetrachloroaniline (B1253628) (2BTCA). nih.gov The analysis of 35 certified lots of these color additives revealed varying levels of 2BTCA, indicating that such compounds can be introduced into the environment through the use and disposal of consumer products. nih.gov Given that this compound serves as an intermediate in chemical synthesis, its presence in industrial wastewater and surrounding environments is a plausible scenario. chemicalbook.com

Sources of Environmental Release

The primary sources of environmental release for this compound are linked to its production and industrial applications. Halogenated aromatic compounds are manufactured and used in a wide array of products, including pesticides, dyes, pharmaceuticals, and cosmetics. nih.govnih.gov Specifically, this compound is used as a chemical reagent in the synthesis of certain insecticides that act as GABA receptor antagonists. chemicalbook.com

Environmental release can occur at various stages of the compound's lifecycle:

Industrial Manufacturing: Discharge of untreated or insufficiently treated wastewater from chemical plants that produce or use this compound as an intermediate.

Product Formulation: Release during the formulation of end-products like pesticides or specialty chemicals.

Agricultural Use: Potential for release from the degradation of pesticides that might contain this or a similar chemical structure. Chloroanilines are known to enter the environment through the breakdown of agricultural herbicides. mdpi.com

Accidental Spills: Spills during industrial handling, storage, or transportation can lead to direct contamination of soil and water bodies. nih.gov

Leaching from Waste: Leaching from landfills or waste disposal sites where industrial byproducts or discarded products containing the compound are deposited.

The discovery of a brominated tetrachloroaniline in commercial dyes suggests that impurities in manufactured goods can also be a diffuse source of environmental contamination. nih.gov

Degradation Pathways and Environmental Fate

The environmental persistence of this compound is governed by its susceptibility to various degradation processes. As a halogenated aromatic compound, its fate is primarily determined by microbial degradation and photodegradation. nih.govnih.gov

Oxidative and Reductive Degradation Processes

The degradation of halogenated anilines can proceed through several microbial pathways, with the specific route often depending on the presence or absence of oxygen.

Oxidative Degradation: Under aerobic (oxygen-rich) conditions, the microbial degradation of chloroanilines can be initiated by dioxygenase enzymes. nih.gov This process involves the incorporation of oxygen into the aromatic ring, often leading to the formation of catechol derivatives. nih.govmdpi.com The catechol can then undergo ring cleavage, breaking down the aromatic structure into simpler compounds that can be utilized in central metabolic pathways. nih.gov